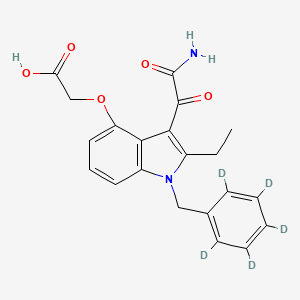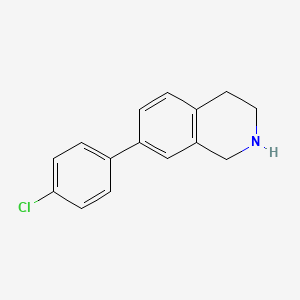
7-(4-Chlorophenyl)-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(4-Chlorophenyl)-1,2,3,4-tetrahydroisoquinoline is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a 4-chlorophenyl group attached to the 7th position of the tetrahydroisoquinoline ring. Tetrahydroisoquinolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Chlorophenyl)-1,2,3,4-tetrahydroisoquinoline can be achieved through several synthetic routes. One common method involves the Pictet-Spengler reaction, where a phenethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the tetrahydroisoquinoline ring. For instance, the reaction of 4-chlorobenzaldehyde with phenethylamine in the presence of a strong acid like hydrochloric acid can yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
化学反応の分析
Types of Reactions
7-(4-Chlorophenyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding isoquinoline derivative.
Reduction: Reduction reactions can convert the compound into different tetrahydroisoquinoline derivatives.
Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the 4-chlorophenyl group under basic conditions.
Major Products
Oxidation: Isoquinoline derivatives.
Reduction: Various tetrahydroisoquinoline derivatives.
Substitution: Substituted tetrahydroisoquinoline derivatives with different functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a neuroprotective agent.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 7-(4-Chlorophenyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors in the central nervous system, modulating neurotransmitter release, and influencing signal transduction pathways. These interactions can lead to neuroprotective effects and potential therapeutic benefits in neurological disorders.
類似化合物との比較
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole: Known for its antiviral activity.
4-Chlorobenzyl alcohol: Used in various chemical reactions and industrial applications.
5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine: Studied for its antitubercular activity.
Uniqueness
7-(4-Chlorophenyl)-1,2,3,4-tetrahydroisoquinoline is unique due to its specific structure and the presence of the tetrahydroisoquinoline ring, which imparts distinct biological activities and potential therapeutic applications. Its ability to interact with specific molecular targets in the central nervous system sets it apart from other similar compounds.
特性
分子式 |
C15H14ClN |
|---|---|
分子量 |
243.73 g/mol |
IUPAC名 |
7-(4-chlorophenyl)-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C15H14ClN/c16-15-5-3-11(4-6-15)13-2-1-12-7-8-17-10-14(12)9-13/h1-6,9,17H,7-8,10H2 |
InChIキー |
WLSMHJDVNVOZPU-UHFFFAOYSA-N |
正規SMILES |
C1CNCC2=C1C=CC(=C2)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




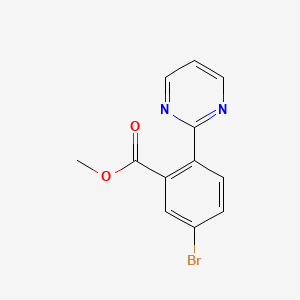
![1-[(6-chloro-3-pyridinyl)methyl]-3-Piperidinol](/img/structure/B13867528.png)
![2-[4-(4-Acetylpiperazin-1-yl)anilino]-4-(oxan-4-ylamino)pyrimidine-5-carboxamide](/img/structure/B13867529.png)

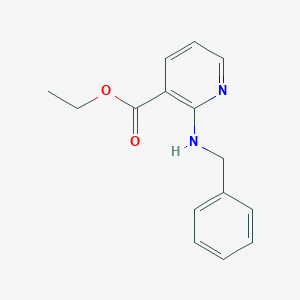
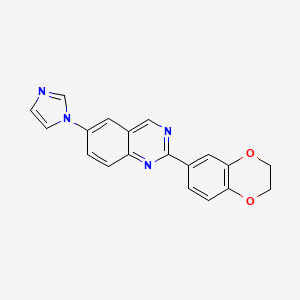
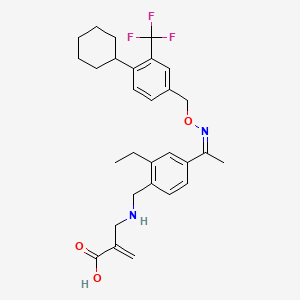
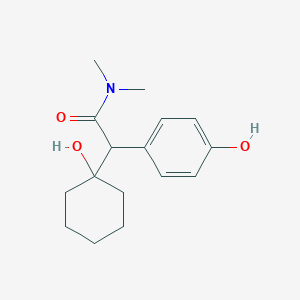
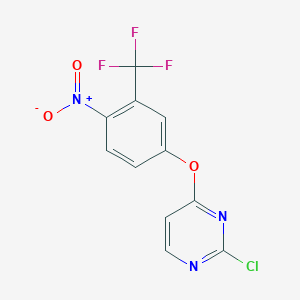

![1-Hydroxy-4-[(4-methoxyphenyl)methyl]naphthalene-2-carboxylic acid](/img/structure/B13867568.png)
